molecular formula C11H10N2O2 B8424398 6,7-Dimethyl-2-quinoxalinecarboxylic acid

6,7-Dimethyl-2-quinoxalinecarboxylic acid

Cat. No.: B8424398
M. Wt: 202.21 g/mol
InChI Key: SCCDMAXAJQJTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyl-2-quinoxalinecarboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6,7-dimethylquinoxaline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-3-8-9(4-7(6)2)13-10(5-12-8)11(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

SCCDMAXAJQJTIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-6,7-dimethyl-2-quinoxalinecarboxylic acid, ethyl ester (Example 14a) (6.0 g), palladium chloride (0.4 g) and barium carbonate (17.4 g) in ethanol (500 ml) containing water (6 ml) were stirred in an atmosphere of hydrogen at room temperature and atmospheric pressure for 18 hours. The mixture was filtered and the filtrate was evaporated. The residue was crystallised from a mixture of ethyl acetate and light petroleum (b.p. 60°-80°). The solid was dissolved in aqueous sodium hydroxide (20 ml., 2N) and ethanol (20 ml) and the solution was heated under reflux for 10 minutes and cooled. Hydrochloric acid was added and the solid was collected and crystallised from aqueous ethanol. It had m.p. 214.5°-216° (20%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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